N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative featuring a furan-2-ylmethyl substituent on the amide nitrogen, a phenyl group at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl moiety at the 3-position. Its structure combines aromatic and heteroaromatic systems, which may enhance binding affinity to biological targets through π-π stacking and hydrogen bonding interactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20(21-13-16-9-6-12-24-16)19-18(22-10-4-5-11-22)17(14-25-19)15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTACFLGLIASWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene core One common approach is the reaction of furan-2-carboxylic acid with an appropriate amine under dehydration conditions to form the thiophene ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also incorporate purification steps to remove any impurities and by-products, ensuring the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its interactions with various biological targets can be studied to develop new therapeutic agents.
Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The target compound (369.44 g/mol) is lighter than F423-0015 (400.54 g/mol) due to the absence of a long alkyl chain, which may influence pharmacokinetic properties like membrane permeability .
Biological Activity
N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on various research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₈N₂O₂S |
| Molecular Weight | 342.43 g/mol |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, a study highlighted the synthesis of related furan-based compounds that exhibited promising antibacterial activities against standard and clinical strains, including Staphylococcus epidermidis and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 4 µg/mL, demonstrating significant effectiveness compared to conventional antibiotics like Ciprofloxacin .
Case Study: Antibacterial Evaluation
In a comparative study, several derivatives were screened for their antibacterial activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | 0.25 - 4 | S. epidermidis |
| N-(furan-2-yl)-4-chloroaniline | 2 - 16 | E. coli |
The results indicated that modifications in the furan and phenyl groups significantly influenced the antibacterial efficacy of the compounds.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal human cell lines.
Cytotoxicity Assessment
A detailed cytotoxicity assessment was performed using the MTT assay across several cancer cell lines:
| Cell Line | IC₅₀ (µg/mL) | Normal Cell Line (HaCaT) IC₅₀ (µg/mL) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | >100 |
| A549 (Lung Cancer) | 20 | >100 |
| HeLa (Cervical Cancer) | 18 | >100 |
These results suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in malignant cells.
- Antioxidant Activity : The furan moiety contributes to free radical scavenging properties, enhancing its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
